N-Desmethyl Netupitant N-Desmethyl Netupitant
Brand Name: Vulcanchem
CAS No.: 290296-72-9
VCID: VC2447627
InChI: InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3
SMILES: CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4
Molecular Formula: C29H30F6N4O
Molecular Weight: 564.6 g/mol

N-Desmethyl Netupitant

CAS No.: 290296-72-9

Cat. No.: VC2447627

Molecular Formula: C29H30F6N4O

Molecular Weight: 564.6 g/mol

* For research use only. Not for human or veterinary use.

N-Desmethyl Netupitant - 290296-72-9

Specification

CAS No. 290296-72-9
Molecular Formula C29H30F6N4O
Molecular Weight 564.6 g/mol
IUPAC Name 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]propanamide
Standard InChI InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3
Standard InChI Key SRVSDBHUBFLSFE-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4
Canonical SMILES CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4

Introduction

Chemical Properties

Structure and Formation

N-Desmethyl Netupitant is formed through the demethylation of netupitant, a process that involves the removal of a methyl group from the parent compound . While the parent compound netupitant has the chemical formula C30H32F6N4O , N-Desmethyl Netupitant would theoretically have a formula reflecting the loss of a methyl group.

Enzymatic Pathways

The formation of N-Desmethyl Netupitant occurs primarily through the action of hepatic cytochrome P450 enzymes. Netupitant undergoes metabolism mainly via CYP3A4, with additional contributions from CYP2D6 and CYP2C9 . This demethylation pathway represents a significant route of netupitant biotransformation in humans .

Pharmacokinetic Profile

Systemic Exposure

Pharmacokinetic studies have consistently demonstrated that N-Desmethyl Netupitant accounts for a significant portion of netupitant-related compounds in circulation. Analysis of plasma samples indicates that exposure to N-Desmethyl Netupitant is equivalent to approximately 29% of the systemic exposure to netupitant itself . This substantial proportion confirms that M1 is a major metabolite, meeting the criterion of accounting for >10% of parent drug-related exposure .

Concentration Patterns

In single ascending dose studies of netupitant, plasma concentrations of N-Desmethyl Netupitant reached approximately one-fifth to one-tenth of parent compound levels . The area under the curve (AUC) values for the metabolite ranged between one-twentieth and one-third of those observed for netupitant . This relationship appears relatively consistent across different dosages, suggesting a predictable metabolic pattern.

DoseDay 1 (n=8)Day 7 (n=8)
Cmax (ng/mL)AUC(0-23.5) (h.ng/mL)Cmax (ng/mL)AUC(0-23.5) (h.ng/mL)
100mg111 (23.1)1360 (21.6)269 (19.4)4160 (24.0)
300mg599 (38.0)6400 (26.5)1060 (19.0)17100 (16.6)
450mg720 (35.4)9670 (34.9)1790 (43.1)28800 (45.1)

Values are arithmetic means and coefficient of variation (CV%) .

Pharmacological Activity

Contribution to Efficacy

Clinical Significance

Role in Antiemetic Therapy

Comparative Metabolite Profile

Metabolite Exposure Comparison

Among the three major metabolites of netupitant, N-Desmethyl Netupitant (M1) demonstrates the second highest systemic exposure. In comparison to parent netupitant, the relative exposures of the metabolites are distributed as follows:

Table 2: Relative Exposure to Netupitant and its Major Metabolites

CompoundRelative Exposure (% of Parent)
Netupitant (Parent)100%
N-Desmethyl Netupitant (M1)~29%
Netupitant N-oxide (M2)~14%
Hydroxy-netupitant (M3)~33%

Data derived from pharmacokinetic studies .

Research Methodology and Detection

Analytical Methods

The detection and quantification of N-Desmethyl Netupitant in research studies have employed validated liquid chromatography–tandem mass spectrometry methods . These bioanalytical techniques have demonstrated sufficient specificity, sensitivity, accuracy, and precision to reliably measure the metabolite in plasma samples .

Sampling Protocols

Blood samples for the determination of plasma concentrations of netupitant and its metabolites, including N-Desmethyl Netupitant, were typically collected on day 1 at predose and at predefined times after study drug administration . This comprehensive sampling strategy enables accurate characterization of the pharmacokinetic profile of the metabolite throughout the absorption, distribution, and elimination phases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator